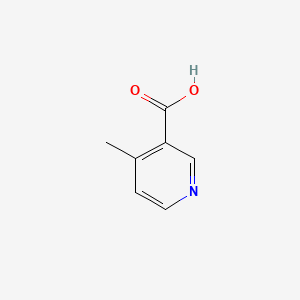

4-Methylnicotinic acid

描述

Historical Trajectories in Pyridine (B92270) Chemistry Research

The journey into the world of pyridine chemistry, a cornerstone of heterocyclic compounds, began in the mid-19th century. In 1849, Scottish chemist Thomas Anderson first isolated pyridine from coal tar. numberanalytics.com This discovery marked the entry of a new class of aromatic compounds into the scientific landscape. Structurally related to benzene (B151609), pyridine features a six-membered ring where a nitrogen atom replaces one of the carbon-hydrogen units. numberanalytics.comwikipedia.org This substitution imparts distinct properties, including weak basicity, which differentiates it from benzene. acs.org

The elucidation of pyridine's structure took several decades, with Wilhelm Körner and James Dewar independently proposing in the late 1860s and early 1870s that its structure is derived from benzene by replacing a C-H group with a nitrogen atom. wikipedia.org A significant breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. wikipedia.orgacs.org This method typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org

Another pivotal moment in pyridine chemistry was the development of the Chichibabin pyridine synthesis in 1924 by Russian chemist Aleksei Chichibabin. acs.orgthieme.de This method, which involves the reaction of aldehydes and ammonia over a catalyst, provided an improved route for synthesizing pyridines and is still relevant in industrial applications. acs.orgthieme.de These foundational discoveries and synthetic methodologies paved the way for extensive research into pyridine and its numerous derivatives, including 4-Methylnicotinic acid, and established their importance as fundamental building blocks in organic synthesis. numberanalytics.com

Contemporary Significance in Organic and Medicinal Chemistry Research

In modern chemical research, pyridine derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmaceuticals and biologically active compounds. thieme.de this compound, a derivative of pyridine, serves as a crucial intermediate and building block in the synthesis of more complex molecules for various applications. pmarketresearch.comnordmann.global

Its significance is particularly pronounced in the pharmaceutical industry, where it is a key precursor for developing antiviral and antibacterial agents. pmarketresearch.com For instance, high-purity this compound derivatives are essential for synthesizing intermediates for next-generation antibiotics designed to combat drug-resistant pathogens and have been utilized in clinical trials for tuberculosis treatments. pmarketresearch.com The compound is also used in the synthesis of drugs aimed at treating respiratory and inflammatory diseases. nordmann.global

Beyond pharmaceuticals, this compound finds application in the agrochemical sector. It is used by manufacturers to create advanced crop protection agents, such as systemic fungicides and herbicides. pmarketresearch.com Its structural features are compatible with nicotinamide (B372718) pesticides, including those that target nicotinic acetylcholine (B1216132) receptors in insects. pmarketresearch.com Furthermore, in academic and industrial research laboratories, this compound is employed in organic synthesis methodologies, including the development of metal-organic frameworks (MOFs) for catalytic applications and in studies related to heterocyclic chemistry. pmarketresearch.com The growing demand in these sectors underscores the compound's sustained importance in contemporary chemical research and development. datainsightsmarket.com

Detailed Research Findings

Research into the synthesis and application of this compound continues to evolve. An efficient method for its large-scale preparation has been developed, starting from the commercially available 2,6-dichloro-4-methylnicotinonitrile. researchgate.net The key step in this process is a reductive dechlorination using zinc and ammonia, followed by hydrolysis to yield the final acid. researchgate.net Other established synthetic routes include the Kröhnke pyridine synthesis and modified Chichibabin reactions. smolecule.com

The chemical properties of this compound make it a versatile reagent. It is used in the synthesis of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NADP) analogs, which are crucial for studying biochemical pathways. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7NO2 |

| Molar Mass | 137.14 g/mol |

| Exact Mass | 137.047678466 Da |

| XLogP3-AA | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 50.2 Ų |

| Heavy Atom Count | 10 |

Data sourced from PubChem CID 229163 nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUZSTXNVMIDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281715 | |

| Record name | 4-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-50-2 | |

| Record name | 4-Methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 22592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3222-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLNICOTINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Investigations of 4 Methylnicotinic Acid and Its Derivatives

Assessment of Anti-inflammatory Efficacy

Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties in various experimental models. Studies have shown that these compounds can modulate key inflammatory pathways, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

One area of investigation involves the inhibition of inflammatory mediators in macrophage cells. Certain novel nicotinic acid derivatives have been shown to potently inhibit the production of nitrite (B80452) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory action. The most active of these compounds were found to suppress the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, they demonstrated inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes critically involved in the inflammatory cascade. The efficacy of these derivatives was found to be comparable to that of ibuprofen (B1674241) in cellular assays.

In another study, 1-methylnicotinamide (B1211872) (MNA), a metabolite of nicotinamide (B372718), was shown to attenuate contact hypersensitivity reactions. This anti-inflammatory effect is linked to endothelial, prostacyclin (PGI₂)-mediated mechanisms, highlighting a vessel-dependent phase of its action.

The research underscores the potential of nicotinic acid derivatives as a basis for developing new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

| Compound/Derivative | Model System | Key Findings |

|---|---|---|

| Novel Nicotinic Acid Derivatives | LPS/INF γ-stimulated RAW 264.7 macrophage cells | Showed comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 compared to ibuprofen. |

| 1-methylnicotinamide (MNA) | Contact hypersensitivity model in mice | Significantly inhibited the inflammatory reaction; action was reversed by a prostanoid IP receptor antagonist, suggesting a PGI₂-dependent mechanism. |

Evaluation of Antimicrobial and Antioxidant Potentials

The therapeutic utility of 4-methylnicotinic acid derivatives extends to antimicrobial and antioxidant activities, addressing cellular damage from pathogens and oxidative stress.

Antimicrobial Activity: Newly synthesized acylhydrazones derived from nicotinic acid hydrazide have shown significant activity against Gram-positive bacteria and moderate activity against fungi of the Candida genus. Their efficacy against Gram-negative bacterial strains was observed to be less pronounced. Another class of derivatives, 4-thiazolidinones incorporated with a nicotinic acid moiety, also exhibited a range of antimicrobial activities. These compounds were tested against Gram-positive bacteria (S. aureus, S. pyogenes), Gram-negative bacteria (E. coli, P. aeruginosa), and several fungal species (C. albicans, A. niger, A. clavatus), with some showing efficacy comparable to standard antimicrobial drugs.

Antioxidant Potential: In the context of antioxidant activity, certain nicotinic acid-based compounds have been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis which can be linked to oxidative stress pathways. One derivative demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM. This compound also exhibited antioxidant effects by increasing levels of superoxide (B77818) dismutase (SOD), an essential antioxidant enzyme, to a level nearly comparable to that of ascorbic acid. These findings suggest a dual role for such compounds in combating cellular stress through both anti-angiogenic and direct antioxidant mechanisms.

Table 2: Antimicrobial and Antioxidant Profile of Nicotinic Acid Derivatives

| Derivative Class | Activity Type | Target/Organism | Notable Findings |

|---|---|---|---|

| Acylhydrazones | Antimicrobial | Gram-positive bacteria, Candida species | Significant activity against Gram-positive bacteria; less effective against Gram-negative strains. |

| 4-Thiazolidinones | Antimicrobial | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans | Showed good activity against C. albicans. |

| Nicotinic acid-based VEGFR-2 inhibitor | Antioxidant | Superoxide Dismutase (SOD) | Exhibited SOD levels almost comparable to ascorbic acid. |

Explorations in Therapeutic Applications

The structural versatility of the nicotinic acid scaffold has prompted research into its application for a range of complex diseases, including cancer, neurodegenerative disorders, tuberculosis, and diabetes.

Nicotinic acid derivatives have emerged as a significant area of interest in the development of novel anticancer agents. nih.govbenthamdirect.combenthamscience.com Research has focused on synthesizing derivatives that can selectively target cancer cells and inhibit key pathways involved in tumor growth and proliferation. nih.govnih.gov

One study focused on creating nicotinic acid-based compounds designed to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis which is essential for tumor growth. nih.gov A specific derivative from this research, compound 5c , showed promising VEGFR-2 inhibition with an IC₅₀ of 0.068 μM. nih.gov This compound also displayed significant cytotoxic potential against human colon cancer (HCT-15) and prostate cancer (PC-3) cell lines, with its activity against HCT-15 being higher than the established anticancer drug sorafenib. nih.gov Mechanistically, it was found to induce apoptosis, evidenced by a significant increase in caspase-3 levels. nih.gov

The broad applicability of nicotinic acid derivatives in oncology is highlighted by reviews summarizing the extensive work done in synthesizing and evaluating their anticancer potential, confirming their importance in the search for more effective cancer therapies. nih.govbenthamdirect.combenthamscience.com

Table 3: Oncological Research on a Nicotinic Acid Derivative

| Compound | Target/Mechanism | Cancer Cell Lines | Key Finding |

|---|---|---|---|

| Compound 5c (VEGFR-2 Inhibitor) | VEGFR-2 inhibition, Apoptosis induction (via caspase-3) | HCT-15 (Colon), PC-3 (Prostate) | Exhibited higher cytotoxic potential and selectivity against HCT-15 compared to sorafenib. nih.gov |

The neuroprotective properties of nicotinamide (NAM), a related compound, and its derivatives are being explored for neurodegenerative conditions like Alzheimer's disease. nih.govnih.govbenthamopen.comresearchgate.net These compounds are investigated for their ability to counteract excitotoxicity, oxidative stress, and other pathological processes implicated in neuronal damage. nih.govnih.gov

In models of acute excitotoxicity, high concentrations of NAM and its metabolite 1-methylnicotinamide (MNA) have been shown to offer protection. nih.gov Specifically, 25 mM of MNA was found to significantly reduce oxidative stress in cultured neurons following glutamate-induced toxicity. nih.gov Both compounds also dose-dependently inhibited NMDA-induced calcium accumulation, a key event in excitotoxic cell death. nih.gov

In the context of Alzheimer's, research indicates that nicotinamide can counteract amyloid-beta (Aβ) toxicity. nih.gov It achieves this by reducing the expression of genes related to Alzheimer's disease and decreasing the generation of reactive oxygen species (ROS), ultimately improving neuron survival. nih.gov Niacin itself is also considered a neuroprotective agent, with studies suggesting it can protect against age-related cognitive decline. benthamopen.comresearchgate.net

Table 4: Neuroprotective Effects of Nicotinamide and its Derivatives

| Compound | Disease Model | Mechanism of Action | Outcome |

|---|---|---|---|

| Nicotinamide (NAM) & 1-Methylnicotinamide (MNA) | Acute Excitotoxicity (in vitro) | Reduced oxidative stress, Inhibited NMDA-induced Ca²⁺ accumulation. nih.gov | Weak neuroprotective ability demonstrated. nih.gov |

| Nicotinamide (NAM) | Alzheimer's Disease (in vitro/in vivo) | Counteracted Aβ-induced neurotoxicity, Reduced ROS generation. nih.gov | Improved neuron survival. nih.gov |

Nicotinic acid derivatives are foundational to the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. drugs.com The frontline anti-TB drug, Isoniazid (INH), is a derivative of nicotinic acid. nih.gov Research continues to explore novel derivatives to combat drug-resistant strains of the bacterium. nih.gov

One area of focus is the synthesis of nicotinic acid hydrazides. In a study, several series of these derivatives were synthesized and tested for their in vitro activity against M. tuberculosis. A notable finding was that isatin (B1672199) hydrazide derivatives were significantly more active than their parent compounds. nih.gov Specifically, compounds with a bromine or chlorine substitution on the isatin moiety showed the highest potency, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 12.5 µg/mL, respectively. nih.gov These potent compounds were also found to be non-cytotoxic to several human cancer cell lines, suggesting a favorable selectivity profile. nih.gov

The mechanism of action for nicotinic acid derivatives in TB often involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. nih.gov The continued development of these derivatives, particularly those like isatin hydrazides, offers a promising strategy for creating more effective antitubercular agents. nih.gov

Table 5: Anti-Tuberculosis Activity of Nicotinic Acid Hydrazide Derivatives

| Compound Series | Specific Derivative | MIC against M. tuberculosis | Key Structural Feature |

|---|---|---|---|

| Isatin Hydrazides | 8c | 6.25 µg/mL | Bromine substitution on isatin moiety. nih.gov |

| Isatin Hydrazides | 8b | 12.50 µg/mL | Chlorine substitution on isatin moiety. nih.gov |

| Isatin Hydrazides | 8a | 25 µg/mL | Unsubstituted isatin moiety. nih.gov |

Nicotinic acid derivatives are being investigated as potential agents for managing type 2 diabetes. nih.govacs.org The primary focus of this research is on inhibiting key enzymes involved in carbohydrate digestion, which can help control post-meal blood glucose levels. nih.govacs.org

A library of novel nicotinic acid derivatives was evaluated for their ability to inhibit α-amylase and α-glucosidase. nih.govacs.org Several compounds demonstrated significant inhibitory activity. For instance, compound 8 showed strong inhibition against α-amylase with an IC₅₀ of 20.5 μM, while compound 44 also proved effective with an IC₅₀ of 58.1 μM. nih.gov Against α-glucosidase, compounds 35 and 39 exhibited potent inhibition with IC₅₀ values of 32.9 μM and 26.4 μM, respectively, which are comparable to the standard drug acarbose (B1664774). nih.gov Mechanistic studies revealed that these promising compounds act as noncompetitive inhibitors for both enzymes. nih.govacs.org

In a separate study, a niacin derivative of oleanolic acid (ND) was synthesized and evaluated. This derivative showed a lower IC₅₀ value for α-amylase inhibition (24.25 µg/mL) compared to acarbose (48.21 µg/mL). nijophasr.netresearchgate.net Furthermore, it demonstrated a higher percentage of glucose uptake by yeast cells (88.5%) compared to the standard drug glibenclamide (72.6%), indicating its potential to improve glucose utilization. nijophasr.netresearchgate.net

Table 6: Anti-Diabetic Potential of Nicotinic Acid Derivatives

| Compound/Derivative | Target Enzyme(s) | IC₅₀ Value | Additional Findings |

|---|---|---|---|

| Compound 8 | α-amylase | 20.5 μM | Noncompetitive inhibitor. nih.gov |

| Compound 39 | α-glucosidase | 26.4 μM | Inhibition comparable to acarbose. nih.gov |

| Compound 35 | α-glucosidase | 32.9 μM | Noncompetitive inhibitor. nih.gov |

| Niacin derivative of Oleanolic acid (ND) | α-amylase | 24.25 µg/mL | Increased glucose uptake in yeast cells by 88.5%. nijophasr.netresearchgate.net |

Broader Pharmacological Effects of Nicotinic Acid Derivatives in Drug Development

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a subject of pharmacological interest due to their diverse biological activities. While nicotinic acid itself is well-established for its lipid-modifying effects, particularly in increasing high-density lipoprotein (HDL) cholesterol, its derivatives have been explored for a wider range of therapeutic applications. The development of these derivatives often aims to improve upon the parent compound's efficacy, reduce its side effects, or target different biological pathways.

One of the key areas of investigation for nicotinic acid derivatives is in the management of dyslipidemia and the prevention of cardiovascular diseases. Pharmacological doses of nicotinic acid can significantly alter plasma levels of lipids and lipoproteins. However, its clinical utility can be limited by side effects such as cutaneous flushing. Consequently, research has focused on developing new drugs that act via the nicotinic acid receptor (GPR109A) or related receptors to achieve the desired lipid-modifying effects with better tolerability.

Beyond lipid metabolism, nicotinic acid derivatives have demonstrated potential in other therapeutic areas. For instance, certain derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The effectiveness of these compounds often depends on the nature and position of the substituent groups on the pyridine (B92270) ring. Additionally, some nicotinic acid derivatives have been investigated for their activity against Mycobacterium tuberculosis, suggesting a role in the development of new anti-infective agents. The versatility of the nicotinic acid scaffold allows for a wide range of chemical modifications, leading to a broad spectrum of pharmacological activities that continue to be explored in drug development. This includes potential applications in treating respiratory and inflammatory diseases, where derivatives of this compound serve as important intermediates in pharmaceutical synthesis.

Elucidation of Molecular Mechanisms of Action and Target Interactions

The molecular interactions of this compound are not extensively documented in publicly available research. However, based on the structure and the known targets of related compounds, potential interaction profiles can be inferred.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtypes: While direct binding studies of this compound to nAChR subtypes are not readily available, research on methylated nicotine (B1678760) analogs provides some insight. The position of a methyl group on the nicotine scaffold can significantly influence binding affinity and functional activity at different nAChR subtypes, such as the α4β2 and α7 subtypes, which are the most abundant in the brain. For instance, methylation at different positions of the pyrrolidine (B122466) ring of nicotine leads to varied effects on receptor interaction, with some substitutions enhancing binding and agonist potency at specific subtypes while diminishing it at others. Given that this compound possesses a methyl group on the pyridine ring, it is plausible that this substitution could modulate its interaction with the binding pockets of various nAChR subtypes. The precise nature of this interaction, whether as an agonist, antagonist, or allosteric modulator, would require specific experimental validation.

3-hydroxyanthranilate-3,4-dioxygenase (HAAO): HAAO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, responsible for the conversion of 3-hydroxyanthranilic acid to quinolinic acid, a precursor for de novo NAD+ synthesis. There is no direct evidence to suggest that this compound is a substrate or inhibitor of HAAO. However, studies on inhibitors of HAAO, such as 4-chloro-3-hydroxyanthranilate, demonstrate that substitutions on the anthranilate ring can lead to mechanism-based inactivation of the enzyme. This suggests that the active site of HAAO can accommodate substituted aromatic rings. Whether the structural features of this compound, a pyridine derivative, would allow it to bind to the active site of HAAO and potentially modulate its activity remains a subject for future investigation.

| Target | Potential Interaction of this compound (Inferred) | Evidence from Related Compounds |

|---|---|---|

| Nicotinic Acetylcholine Receptor (nAChR) Subtypes (e.g., α4β2, α7) | Potential modulation of receptor binding and function (agonist, antagonist, or allosteric modulator). | Methylation of the nicotine scaffold significantly alters binding affinity and functional activity at different nAChR subtypes. |

| 3-hydroxyanthranilate-3,4-dioxygenase (HAAO) | Possible interaction with the active site, although the nature of this interaction (inhibition or lack thereof) is unknown. | Substituted anthranilate derivatives (e.g., 4-chloro-3-hydroxyanthranilate) can act as inhibitors of HAAO. |

The influence of this compound on intracellular signaling pathways and metabolic cycles has not been specifically elucidated. However, the effects of nicotinic acid and the activation of nicotinic acetylcholine receptors (nAChRs) can provide a framework for potential mechanisms.

Nicotinic acid is known to exert its effects on lipid metabolism through the G protein-coupled receptor GPR109A. Activation of this receptor in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the release of free fatty acids from adipose tissue, a key step in the reduction of triglyceride synthesis in the liver. It is plausible that this compound, as a derivative of nicotinic acid, could engage similar pathways, although its affinity for and activation of GPR109A would need to be experimentally determined.

Furthermore, if this compound interacts with nAChRs, it could modulate a variety of intracellular signaling cascades. nAChRs are ligand-gated ion channels, and their activation leads to an influx of cations, primarily Na+ and Ca2+. The resulting increase in intracellular calcium can act as a second messenger, triggering a multitude of downstream events. These can include the activation of calcium-dependent enzymes such as protein kinases and phosphatases, which in turn can modulate gene expression and cellular function. For instance, activation of α7 nAChRs is known to engage pathways involving Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are implicated in inflammatory responses.

| Signaling Pathway/Metabolic Cycle | Potential Modulation by this compound (Inferred) | Known Effects of Related Compounds (Nicotinic Acid/nAChR Agonists) |

|---|---|---|

| Lipid Metabolism (via GPR109A) | Potential inhibition of lipolysis in adipocytes. | Nicotinic acid inhibits adenylyl cyclase, reduces cAMP, and decreases free fatty acid release. |

| Calcium Signaling (via nAChRs) | Potential increase in intracellular calcium levels. | nAChR activation leads to cation influx, including Ca2+, which acts as a second messenger. |

| Inflammatory Pathways (e.g., JAK2/STAT3) | Potential modulation of inflammatory responses. | Activation of α7 nAChRs can modulate the JAK2/STAT3 pathway. |

Advanced Preclinical and Clinical Evaluation Methodologies (if applicable)

Specific in vitro cellular models utilized for the bioactivity assessment of this compound are not well-documented in the available scientific literature. However, based on the potential pharmacological targets of nicotinic acid derivatives, several established cellular models could be employed to investigate its biological effects.

For assessing its potential lipid-modifying properties, cell lines such as human adipocytes or hepatoma cells (e.g., HepG2) would be relevant. In these models, assays could be designed to measure changes in lipolysis, fatty acid synthesis, and lipoprotein metabolism following treatment with this compound.

To investigate its interaction with nAChRs, cell lines stably expressing specific nAChR subtypes (e.g., HEK293 cells transfected with α4β2 or α7 nAChR subunits) are commonly used. Techniques such as patch-clamp electrophysiology could be used to measure ion channel activity, while radioligand binding assays could determine the affinity of this compound for these receptors.

For evaluating potential anti-inflammatory effects, immune cell lines like macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) could be utilized. In these systems, the expression of inflammatory mediators such as cytokines and chemokines could be measured in response to an inflammatory stimulus in the presence or absence of this compound.

There is a notable lack of publicly available in vivo pharmacological studies specifically focused on this compound. The majority of animal model research has centered on the parent compound, nicotinic acid, and other more extensively studied derivatives.

Should such studies be undertaken, appropriate animal models would be selected based on the therapeutic area of interest. For example, to investigate the lipid-modifying effects of this compound, rodent models of dyslipidemia, such as hypercholesterolemic rabbits or apolipoprotein E (ApoE) knockout mice, would be suitable. In these models, key endpoints would include plasma lipid profiles (total cholesterol, LDL, HDL, and triglycerides).

To assess potential analgesic and anti-inflammatory properties, standard animal models of pain and inflammation, such as the hot plate test, writhing test, or carrageenan-induced paw edema model, could be employed. Behavioral and physiological responses to noxious stimuli would be quantified to determine the efficacy of the compound.

For neurological effects, particularly those related to nAChR modulation, rodent models of cognitive function or neurodegenerative diseases could be utilized. Behavioral tests like the Morris water maze or novel object recognition test could assess learning and memory, while models of conditions such as Alzheimer's or Parkinson's disease could be used to evaluate neuroprotective potential.

Due to the current absence of specific in vivo data for this compound, any discussion of its pharmacological effects in whole organisms remains speculative and would require dedicated preclinical investigation.

Role in Biological Systems and Metabolic Pathways

Integration into Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) Analog Metabolism

The structural similarity of 4-methylnicotinic acid to nicotinic acid allows for its recognition and utilization by enzymes involved in the synthesis of NAD and NADP analogs. This integration has been a subject of scientific investigation, revealing both the potential for creating novel biologically active molecules and the specificities of the enzymes involved.

Enzymatic Synthesis of 4-Methyl-NAADP

Research has demonstrated the successful enzymatic synthesis of a 4-methyl analog of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent calcium-mobilizing second messenger. This synthesis is achieved by utilizing the enzyme Aplysia californica ADP-ribosyl cyclase, which catalyzes the exchange of the nicotinamide group of NADP with this compound. nih.gov

The process involves the incubation of this compound with NADP in the presence of the enzyme, leading to the formation of 4-methyl-NAADP. This successful synthesis underscores the ability of the enzyme to accommodate the methyl-substituted nicotinic acid as a substrate.

| Precursor | Enzyme | Product |

| This compound + NADP | Aplysia californica ADP-ribosyl cyclase | 4-Methyl-NAADP |

Table 1: Enzymatic Synthesis of 4-Methyl-NAADP

The biological activity of the resulting 4-methyl-NAADP has been investigated, revealing interesting differences in its effects across different biological systems. For instance, in sea urchin egg homogenates, 4-methyl-NAADP was found to be a very weak agonist for Ca²⁺ release compared to the parent molecule, NAADP. In contrast, in a human T-cell line (Jurkat), 4-methyl-NAADP acted as a full agonist, albeit with a lower potency than NAADP. This suggests that the structural modification at the 4-position of the nicotinic acid moiety influences the analog's interaction with its receptors, and that these receptors may exhibit species-specific differences.

Potential for Integration into NAD Analogs

While the synthesis of 4-methyl-NAADP is established, the direct enzymatic incorporation of this compound into a 4-methyl-NAD analog is less characterized. The salvage pathway for NAD synthesis utilizes nicotinic acid as a precursor. This pathway involves two key enzymes: nicotinate (B505614) phosphoribosyltransferase (NaPRT) and nicotinamide nucleotide adenylyltransferase (NMNAT).

The substrate specificity of these enzymes is a critical factor in determining whether this compound can be efficiently utilized to form a 4-methyl-NAD analog. Studies on the substrate specificity of NaPRT from various organisms have shown that it can tolerate some modifications to the pyridine (B92270) ring. However, specific data on the acceptance of this compound as a substrate by human NaPRT is not yet available. mdpi.com Similarly, the ability of NMNAT to utilize a potential 4-methylnicotinamide (B43242) mononucleotide intermediate would be a determining step. nih.govwikigenes.orgwikipedia.org Further research is needed to elucidate the efficiency of this potential metabolic route.

Bioconjugation and Biotransformation Pathways

The metabolic fate of this compound in biological systems is not extensively documented. However, based on the known biotransformation pathways of nicotinic acid and other substituted pyridines, several potential metabolic routes can be inferred. These pathways generally aim to increase the water solubility of the compound to facilitate its excretion.

Potential Biotransformation Reactions

The metabolism of pyridine and its derivatives in vivo is known to involve several types of reactions, including N-oxidation and hydroxylation. nih.govnih.gov For instance, 4-methylpyridine (B42270) (4-picoline) has been shown to be metabolized to 4-methylpyridine-N-oxide. nih.gov It is plausible that this compound could undergo similar transformations.

Another potential metabolic pathway is the oxidation of the methyl group to a carboxylic acid, which would result in the formation of isonicotinic acid (pyridine-4-carboxylic acid). The biotransformation of 4-picoline can also lead to the formation of isonicotinic acid. nih.gov

Potential Conjugation Reactions

Conjugation reactions are a common phase II metabolic process where an endogenous molecule is attached to a xenobiotic or metabolite to enhance its excretion. boomer.org For nicotinic acid, the primary conjugation pathway is the formation of nicotinuric acid through conjugation with the amino acid glycine. boomer.org It is highly probable that this compound could also undergo a similar bioconjugation reaction to form N-(4-methylnicotinoyl)glycine.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Quantification Techniques (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation and quantification of 4-Methylnicotinic acid from complex mixtures, such as reaction media or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common approach. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of nicotinic acid derivatives, which could be adapted for this compound, often employs a C18 column. The mobile phase composition is critical for achieving optimal separation and is typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a key parameter to control the ionization state of the carboxylic acid group and, consequently, its retention on the column. A validated method for the simultaneous determination of nicotinic acid and its metabolites utilized a mobile phase of acetonitrile and distilled water (85:15) with the pH adjusted to 4.5 using phosphoric acid, and detection was carried out at 261 nm. researchgate.net

Gas Chromatography (GC), on the other hand, is well-suited for volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. A common derivatization technique is esterification to form the corresponding methyl ester. The analysis is then carried out on a capillary column, with the choice of stationary phase depending on the polarity of the analyte. A flame ionization detector (FID) is frequently used for quantification due to its high sensitivity and wide linear range. For the analysis of fatty acids, a nitroterephthalic acid modified polyethylene (B3416737) glycol (DB-FFAP) capillary column has been successfully used with a total run time of 20 minutes. nih.gov

The quantitative analysis of this compound using these techniques requires method validation to ensure accuracy, precision, linearity, and sensitivity. This involves the use of certified reference standards to prepare calibration curves and quality control samples.

Table 1: Illustrative HPLC and GC Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Agilent ZORBAX SB-C18 (150 mm x 4.6 mm, 3.5 µm) | DB-FFAP capillary column (30 m x 0.32 mm i.d.) |

| Mobile Phase / Carrier Gas | Acetonitrile:Water (85:15, pH 4.5 with phosphoric acid) | Helium |

| Flow Rate | 1.0 mL/min | Not specified |

| Detector | UV at 261 nm | Flame Ionization Detector (FID) |

| Temperature | Ambient | Not specified |

| Derivatization | Not typically required | Required (e.g., esterification) |

| Reference | researchgate.net | nih.gov |

Note: The parameters listed are for nicotinic acid and fatty acids, respectively, and would require optimization for the specific analysis of this compound.

Advanced Spectroscopic Methods for Structural and Purity Analysis (e.g., NMR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the detailed structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure of this compound by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and a singlet for the methyl group protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, and the methyl carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dependent on the presence of chromophores, in this case, the pyridine ring and the carboxylic acid group. The UV-Vis spectrum of nicotinic acid in an acidic solution shows characteristic peaks at approximately 213 nm and 261 nm. starna.com The λmax for this compound would be expected to be in a similar region, with potential shifts due to the presence of the methyl group.

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In mass spectrometry, the this compound molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Shows signals for aromatic and methyl protons, confirming the basic structure. |

| ¹³C NMR | Reveals the number and types of carbon atoms, including the carboxylic acid carbon. |

| UV-Vis Spectroscopy | Expected to show absorption maxima characteristic of the substituted pyridine ring, similar to nicotinic acid (λmax ≈ 213 nm, 261 nm in acidic solution). starna.com |

| Mass Spectrometry | Molecular ion peak confirms the molecular weight. Fragmentation patterns provide structural information. Predicted m/z for [M+H]⁺ is 138.05496. uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The process of X-ray crystal structure determination involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/Information |

| Crystal System | To be determined by analysis |

| Space Group | To be determined by analysis |

| Unit Cell Dimensions | To be determined by analysis |

| Key Structural Features | Planar pyridine ring, hydrogen bonding involving the carboxylic acid group. |

Note: The information in this table is hypothetical and would need to be confirmed by an actual X-ray crystallographic study of this compound.

Structure Activity Relationships Sar and Computational Chemistry Approaches

Correlative Studies Linking Structural Modifications to Biological Activities

The exploration of the biological potential of 4-methylnicotinic acid has been significantly advanced through structure-activity relationship (SAR) studies. These investigations systematically modify the core structure of the molecule to understand how specific chemical features influence its pharmacological effects. The primary sites for modification on the this compound scaffold are the carboxylic acid group, the pyridine (B92270) ring, and the methyl group.

Derivatization of the carboxylic acid moiety is a common strategy. Reactions such as esterification and amidation can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its absorption, distribution, and target interaction. For instance, converting the carboxylic acid to an ester or an amide can modulate the molecule's ability to cross biological membranes.

Modifications to the pyridine ring, such as the introduction of various substituents, can significantly impact biological activity. The nature and position of these substituents can influence the electronic properties of the ring and its interaction with biological targets. For example, studies on related nicotinic acid derivatives have shown that introducing different groups on the pyridine ring can lead to compounds with a range of biological activities, including antimicrobial and vasodilatory effects. mdpi.commdpi.com Analysis of nicotinic acid-derived acylhydrazones revealed that the introduction of a 1,3,4-oxadiazole ring tended to decrease antimicrobial activity, whereas a 5-nitro-furoyl moiety significantly enhanced it. mdpi.com

The methyl group at the 4-position is also a target for modification. Halogenation of this methyl group can occur via free-radical reactions, leading to derivatives with altered steric and electronic profiles that can influence their biological activity.

The following table summarizes the general structure-activity relationships for derivatives of nicotinic acid, which provides a framework for understanding potential modifications to this compound.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

|---|---|---|

| Carboxylic Acid Group | Esterification | Alters solubility and membrane permeability |

| Carboxylic Acid Group | Amidation | Changes hydrogen bonding potential and target interaction |

| Pyridine Ring | Substitution (e.g., with nitro groups) | Enhances specific activities like antimicrobial effects mdpi.com |

| Pyridine Ring | Cyclization (e.g., forming oxadiazoles) | Can decrease certain biological activities mdpi.com |

| Methyl Group | Halogenation | Modifies steric and electronic properties |

In Silico Modeling for Molecular Design and Biological Target Prediction (e.g., Molecular Electrostatic Potential Mapping, Molecular Docking)

Computational chemistry provides powerful tools for designing novel molecules based on this compound and predicting their biological targets. Techniques like molecular electrostatic potential (MEP) mapping and molecular docking offer insights into the molecular properties and potential interactions of these compounds at a molecular level.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a computational method used to visualize the electrostatic potential on the surface of a molecule. preprints.org This allows for the prediction of reactive sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net The MEP surface is color-coded to represent different values of electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). preprints.orgresearchgate.net For a molecule like this compound, an MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the pyridine ring, highlighting these as potential sites for hydrogen bonding or interaction with positively charged residues in a biological target. researchgate.net

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govnih.gov

In the context of this compound derivatives, docking studies can be used to screen a library of virtual compounds against a specific protein target. The results are often presented as a docking score, which estimates the binding free energy, with lower scores generally indicating a more favorable interaction. mdpi.com For example, docking simulations of nicotinic acid analogs into the binding site of nicotinic acetylcholine (B1216132) receptors (nAChRs) have been used to rationalize differences in binding affinity and functional potency. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and π-cation interactions, that are crucial for binding. mdpi.com

The following table illustrates hypothetical molecular docking results for this compound derivatives with a putative kinase target, showcasing how this technique can be used to guide molecular design.

| Compound | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Parent Compound | -6.5 | Lys72, Asp184 |

| Methyl 4-methylnicotinate | Esterification of carboxylic acid | -7.2 | Lys72, Asp184, Leu132 |

| 4-Methylnicotinamide (B43242) | Amidation of carboxylic acid | -7.8 | Lys72, Asp184, Glu91 |

| 4-(Trifluoromethyl)nicotinic acid | Substitution on methyl group | -6.8 | Lys72, Asp184, Phe185 |

These computational approaches, by providing a deeper understanding of the molecular features governing biological activity, play a crucial role in the rational design of novel this compound derivatives with tailored pharmacological profiles.

Emerging Research Avenues and Translational Perspectives

Novel Applications as Intermediates in Pharmaceutical and Agrochemical Industries

4-Methylnicotinic acid and its activated forms serve as crucial building blocks in the synthesis of complex organic molecules for the pharmaceutical and potentially agrochemical sectors. Its pyridine (B92270) core, substituted with both a carboxylic acid and a methyl group, provides specific reactive sites for constructing more elaborate molecular architectures.

In the pharmaceutical industry, the compound is utilized as an intermediate in the synthesis of drugs targeting a range of conditions, including respiratory and inflammatory diseases. A notable, well-documented application is the use of a chlorinated derivative, 2,6-dichloro-4-methylnicotinic acid, as a key starting material for the multi-step synthesis of conformationally restricted nicotine (B1678760) analogues. mdpi.com These analogues are designed to have limited conformational flexibility, which can lead to higher selectivity and affinity for specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.gov Such selectivity is a critical goal in the development of novel therapeutics for neurological disorders.

The synthesis of these complex nicotine analogues highlights the utility of the this compound scaffold in medicinal chemistry. The process involves several key transformations where the core structure is elaborated upon to build the final polycyclic product. mdpi.com

| Step | Starting Material / Intermediate | Reagent / Condition | Resulting Intermediate / Product | Application of Final Product |

| 1 | 2,6-dichloro-4-methylnicotinic acid | N-methylpent-4-enamine, TsOH | Amide derivative | Investigation of novel ligands for nicotinic acetylcholine receptors (nAChRs) mdpi.comresearchgate.net |

| 2 | Amide derivative | C1-homologation | Carboxylic acid derivative | Potential therapeutics for neurological disorders mdpi.com |

| 3 | Carboxylic acid derivative | Esterification, Diazotransfer | Diazoacetic ester | Research into selective nAChR modulators mdpi.com |

| 4 | Diazoacetic ester | Rh₂(OAc)₄, Benzene (B151609) (reflux) | Conformationally restricted nicotine analogue | Foundational research for drugs targeting inflammation, autoimmunity, and dry eye syndrome mdpi.com |

While its role in pharmaceutical synthesis is established, specific applications of this compound as an intermediate in the agrochemical industry are not as extensively documented in current literature. However, the nicotinic acid structure is foundational to some neonicotinoid insecticides, suggesting a potential, albeit underexplored, avenue for its use in developing new pesticidal compounds.

Prospects for Future Therapeutic Development and Intervention Strategies

The therapeutic potential of this compound is largely extrapolated from the well-understood pharmacology of its parent compound, nicotinic acid. Nicotinic acid is a potent modulator of lipid metabolism, primarily through its action as an agonist at the G-protein coupled receptor 109A (GPR109A). nih.govnih.govresearchgate.net Activation of this receptor in adipocytes inhibits lipolysis, thereby reducing the flux of free fatty acids to the liver and subsequently lowering the production of triglycerides and very-low-density lipoprotein (VLDL). biorxiv.org

The interaction between nicotinic acid and GPR109A is dependent on specific amino acid residues within the receptor's binding pocket, including Arg111, Trp91, Phe276, and Tyr284, which anchor the carboxylate group and interact with the pyridine ring. nih.gov The introduction of a methyl group at the 4-position of the pyridine ring is a key structural modification that could influence this interaction and, consequently, the compound's pharmacological profile. This substitution may alter the compound's potency, efficacy, or selectivity for GPR109A, potentially leading to a modified therapeutic effect or a different side-effect profile. This remains a primary area for future investigation.

Beyond lipid metabolism, research into nicotinic acid derivatives has revealed a broader range of biological activities that suggest additional therapeutic possibilities for this compound. mdpi.com These include roles in inflammation, cancer, and infectious diseases.

Interactive Data Table: Potential Therapeutic Targets for this compound

| Therapeutic Target | Known Effect of Nicotinic Acid / Derivatives | Potential Implication for this compound |

|---|---|---|

| GPR109A Receptor | Agonism leads to inhibition of lipolysis, reduction of triglycerides, and increase in HDL cholesterol. nih.govbiorxiv.org | Investigation is needed to determine if the 4-methyl group enhances or alters binding affinity and efficacy, potentially creating a more potent lipid-lowering agent. nih.gov |

| Inflammatory Pathways | Nicotinic acid can modulate inflammatory responses in monocytes and macrophages via GPR109A-dependent mechanisms. | Could be explored as a targeted anti-inflammatory agent. |

| Cancer Cell Metabolism | Nicotinamide (B372718), a related compound, has been shown to disrupt energy metabolism and increase reactive oxygen species (ROS) in certain cancer cells, leading to apoptosis. nih.gov | The potential for this compound to be metabolized into active forms that could selectively target cancer metabolism warrants investigation. |

| Bacterial Pathogens | Synthetic derivatives of nicotinic acid have demonstrated activity against Gram-positive bacteria, including resistant strains like MRSA. mdpi.com | Could serve as a scaffold for the development of novel antimicrobial agents. |

These avenues represent promising directions for translational research, aiming to develop novel intervention strategies for metabolic, inflammatory, and oncologic diseases based on the this compound structure.

Unaddressed Research Questions and Methodological Challenges

Despite its potential, significant gaps in the knowledge surrounding this compound persist, alongside methodological challenges in its study and synthesis.

Unaddressed Research Questions: A number of fundamental questions about this compound remain unanswered, representing critical areas for future research:

Pharmacological Activity: The primary unanswered question is its precise biological activity. Does this compound act as an agonist on the GPR109A receptor? If so, what are its binding affinity and functional potency compared to nicotinic acid? The effect of the 4-position methyl group on receptor interaction is completely unexplored.

Metabolic Fate: The metabolic pathways of this compound in biological systems are unknown. Understanding how it is absorbed, distributed, metabolized, and excreted is crucial for any potential therapeutic development.

Biosynthetic Role: Early research suggested that this compound could be a possible precursor to 4-methylnicotine in tobacco plants (Nicotiana tabacum). This biosynthetic pathway has not been fully elucidated and remains an open question in plant biochemistry.

Addressing these questions through focused pharmacological studies, advanced synthetic chemistry, and detailed metabolic profiling will be essential to fully unlock the potential of this compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for 4-methylnicotinic acid, and how can experimental reproducibility be ensured?

- Methodology : The synthesis of this compound often involves condensation reactions, such as the reaction of ethyl 4-methylnicotinate with N-methyl-2-pyrrolidone in the presence of sodium hydride . For reproducibility, ensure precise documentation of reaction conditions (e.g., temperature, solvent purity, stoichiometry) and characterization data (e.g., melting points, NMR spectra). Cross-reference protocols with established literature, such as Bobbit’s modified small-scale synthesis using labeled precursors .

- Characterization : Use HPLC for purity assessment and NMR (¹H/¹³C) to confirm structural integrity. For known compounds, cite literature melting points (e.g., 214–215°C for this compound hydrochloride ).

Q. How can researchers validate the identity of newly synthesized this compound derivatives?

- Methodology : Employ tandem spectroscopic techniques (IR, MS, NMR) and compare data with published spectra. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS). Ensure compliance with IUPAC naming conventions and report physicochemical properties (e.g., solubility, stability) as per medicinal chemistry guidelines .

- Reproducibility : Include raw spectral data in supplementary materials and reference analogous syntheses, such as the metallation of this compound to generate aza-isocoumarins .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biosynthetic pathways of this compound in Nicotiana tabacum?

- Analysis : Compare isotopic labeling studies (e.g., ¹⁴C and ³H dual-labeling) to trace precursor incorporation . Address discrepancies by replicating Kirby’s methodology for aberrant biosynthesis analysis and evaluate enzyme specificity using knockout plant models .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess variability in alkaloid yields and validate findings with LC-MS/MS .

Q. How can researchers optimize the regioselectivity of this compound derivatives in medicinal chemistry applications?

- Experimental Design : Screen catalysts (e.g., Pd/C, Ni) for hydrogenation efficiency and employ computational modeling (DFT) to predict reaction pathways. Reference Hellal’s work on anti-cytokine phthalazinones derived from structurally similar scaffolds .

- Validation : Perform dose-response assays (IC₅₀/EC₅₀) and compare results with positive controls, ensuring biological data adhere to FAIR principles for reuse .

Q. What are the challenges in reconciling conflicting spectroscopic data for this compound polymorphs?

- Methodology : Conduct variable-temperature NMR and X-ray crystallography to differentiate polymorphic forms. Analyze batch-specific impurities (e.g., residual solvents) via GC-MS .

- Reporting Standards : Follow Beilstein Journal guidelines: report ≤5 compounds in the main text, with extended datasets in supplementary files .

Methodological and Data Management Questions

Q. How should researchers handle large datasets from synthetic or biosynthetic studies of this compound?

- Best Practices : Use ELNs (e.g., Chemotion) for raw data storage and metadata tagging . For public sharing, deposit processed data in repositories like RADAR4Chem, adhering to FAIR principles .

- Visualization : Present critical trends in main-text tables (e.g., reaction yields, spectroscopic peaks) and relegate raw data to appendices .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound derivatives?

- Analysis : Apply multivariate regression to identify key variables (e.g., catalyst loading, temperature). Use tools like R or Python for outlier detection .

- Documentation : Disclose confidence intervals and p-values in biological assays, as mandated by medicinal chemistry reporting standards .

Ethical and Collaborative Considerations

Q. How can interdisciplinary teams address gaps in this compound research (e.g., pharmacological vs. synthetic focus)?

- Collaboration Framework : Involve users in data interpretation via workshops, providing training on technical jargon . Reference cross-disciplinary studies, such as Spath’s nicotine synthesis analogs, to bridge knowledge gaps .

Tables

Table 1 : Key Synthetic Routes for this compound

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Bobbit’s small-scale | Ethyl [³H]acetoacetate | 48 | |

| Metallation approach | Organolithium reagents | 62 | |

| Biomimetic synthesis | Glutaraldehyde, ammonia | 12 |

Table 2 : Critical Spectroscopic Data for Validation

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|---|

| This compound | 8.75 (s, 1H) | 167.2 (C=O) | 214–215 |

| 4-Methylnicotine | 2.45 (m, 2H) | 24.8 (CH₃) | 241–244 |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。